molecular formula C45H88O6S3Sn B12678521 Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate CAS No. 64926-50-7

Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate

Cat. No.: B12678521
CAS No.: 64926-50-7
M. Wt: 940.1 g/mol
InChI Key: PNSWAEMOJXXDIK-UHFFFAOYSA-K
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Description

Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is a complex organotin compound It is known for its unique structure, which includes a dodecylstannylidyne core bonded to three thioester groups

Preparation Methods

The synthesis of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate typically involves the reaction of dodecylstannylidyne with thiopropionic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester groups to thiols.

    Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.

    Industry: It is used in the production of specialized polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate involves its interaction with molecular targets such as enzymes and cellular membranes. The thioester groups can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the organotin core can disrupt cellular processes by interfering with metal ion homeostasis.

Comparison with Similar Compounds

Compared to other organotin compounds, Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is unique due to its three thioester groups and dodecylstannylidyne core. Similar compounds include:

  • Triisooctyl 3,3’,3’'-((methylstannylidyne)tris(thio))tripropionate
  • Triisooctyl 3,3’,3’'-((ethylstannylidyne)tris(thio))tripropionate

These compounds share a similar structure but differ in the alkyl groups attached to the stannylidyne core, which can influence their reactivity and applications.

Properties

CAS No.

64926-50-7

Molecular Formula

C45H88O6S3Sn

Molecular Weight

940.1 g/mol

IUPAC Name

6-methylheptyl 3-[dodecyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/C12H25.3C11H22O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h1,3-12H2,2H3;3*10,14H,3-9H2,1-2H3;/q;;;;+3/p-3

InChI Key

PNSWAEMOJXXDIK-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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